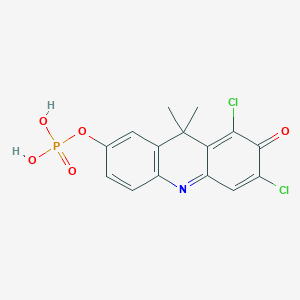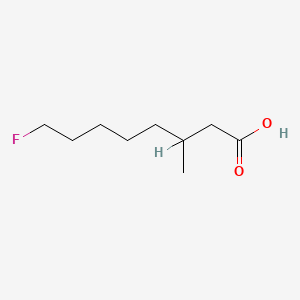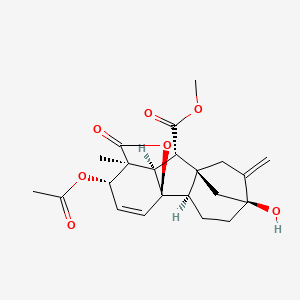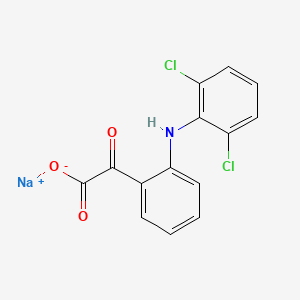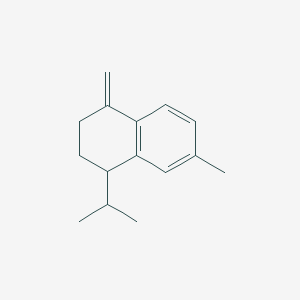![molecular formula C20H25N B13419181 1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
1-([1,1'-Biphenyl]-4-ylmethyl)azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-ylmethyl)azocane is a heterocyclic organic compound that features a biphenyl group attached to an azocane ring. Azocane is an eight-membered ring containing seven carbon atoms and one nitrogen atom . The biphenyl group consists of two connected benzene rings, which contribute to the compound’s aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment to Azocane: The biphenyl group is then attached to the azocane ring through a nucleophilic substitution reaction. This involves the reaction of a biphenyl halide with azocane in the presence of a base.
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane may involve large-scale Suzuki coupling and nucleophilic substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-ylmethyl)azocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-ylmethyl)azocane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane involves its interaction with molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azocane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azocane: A simpler analog with only the azocane ring.
Biphenyl: A compound with only the biphenyl group.
Azocine: The fully unsaturated analog of azocane.
Uniqueness
1-([1,1’-Biphenyl]-4-ylmethyl)azocane is unique due to the combination of the biphenyl group and the azocane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H25N |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-[(4-phenylphenyl)methyl]azocane |
InChI |
InChI=1S/C20H25N/c1-2-7-15-21(16-8-3-1)17-18-11-13-20(14-12-18)19-9-5-4-6-10-19/h4-6,9-14H,1-3,7-8,15-17H2 |
InChI Key |
BTDKOFMWYIXWST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


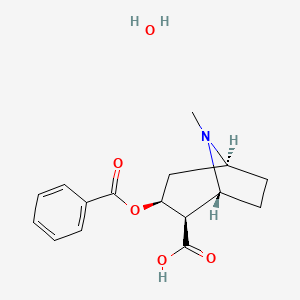

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
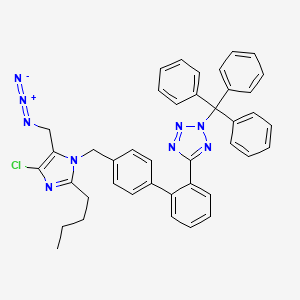
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
